molecular formula C20H19ClN4O2S B2769253 N1-(5-chloro-2-methylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide CAS No. 897457-50-0

N1-(5-chloro-2-methylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

Cat. No. B2769253
CAS RN: 897457-50-0
M. Wt: 414.91
InChI Key: CDXYJLPMCGZYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(5-chloro-2-methylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H19ClN4O2S and its molecular weight is 414.91. The purity is usually 95%.
BenchChem offers high-quality N1-(5-chloro-2-methylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5-chloro-2-methylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

The compound exhibits in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum . This property makes it relevant for potential use in antimicrobial drug development.

Thiazole Chemistry

The synthesis of this compound involves the Hantzsch thiazole reaction, a preferred method for creating thiazole derivatives. Thiazoles have yielded several drugs, including Sulfathiazole (an antimicrobial), Abafungin (an antifungal), and Ritonavir (an antiretroviral). Thiazole scaffolds have also improved drug efficacy in treating HIV infections, various cancers, hypertension, schizophrenia, and allergies .

Nitazoxanide Synergy

Nitazoxanide, a marketed antimicrobial drug, demonstrates no cross-resistance to metronidazole when administered with omeprazole. The presence of chlorine in low molecular weight compounds like our compound affects their biological activity by altering carbon electrophilicity in C-Cl bonds .

Anti-Inflammatory Potential

Darbufelone: , a marketed anti-inflammatory drug, shares structural similarities with our compound. Darbufelone has shown potential as a lung cancer cell growth inhibitor .

Urease Inhibition and Radical Scavenging

While not directly studied for our compound, related benzamides have been investigated as jack bean urease inhibitors and free radical scavengers .

properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2S/c1-13-7-8-15(21)11-16(13)24-19(27)18(26)22-9-10-28-20-23-12-17(25-20)14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H,22,26)(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXYJLPMCGZYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-chloro-2-methylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

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